

2-Amino-3-methoxybenzoic acid structure and chemical properties

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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzoic acid

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An In-depth Technical Guide to 2-Amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of **2-Amino-3-methoxybenzoic acid**. It is intended for use by professionals in research, development, and academia who require detailed technical information on this compound.

Compound Identification and Structure

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is an aromatic organic compound. It is a substituted benzoic acid featuring three functional groups on the benzene ring: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy group (-OCH₃).[1] The relative positions of these groups (amino at position 2 and methoxy at position 3 with respect to the carboxylic acid) are crucial to its chemical identity and reactivity.

The structure of the molecule dictates its chemical behavior. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric compound. The methoxy group influences the electron density of the aromatic ring.

Table 1: Compound Identifiers



Identifier	Value	Reference(s)
IUPAC Name	2-amino-3-methoxybenzoic acid	[2]
Synonyms	3-Methoxyanthranilic acid	[3][4]
CAS Number	3177-80-8	[3][4]
Molecular Formula	С ₈ Н ₉ NО ₃	[2][4]
Molecular Weight	167.16 g/mol	[2][3][4]
InChI Key	SXOPCLUOUFQBJV- UHFFFAOYSA-N	[3]
SMILES	COC1=CC=CC(=C1N)C(=O)O	[3]

Chemical and Physical Properties

The physicochemical properties of **2-Amino-3-methoxybenzoic acid** are summarized below. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical procedures.

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Physical Form	Solid, White to yellow to brown powder	[3][5]
Melting Point	169-170 °C	[3]
pKa (Predicted)	4.82 ± 0.10	
Solubility	DMSO (Slightly), Methanol (Slightly)	_
XLogP3	1.6	[2]

Table 3: Spectroscopic Data



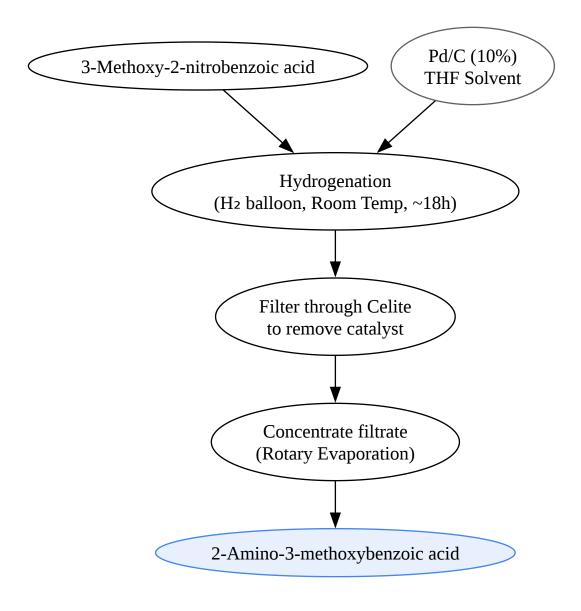
Technique	Data Highlights	Reference(s)
¹ H NMR	Spectrum available in DMSO-	[6]
¹³ C NMR	Spectrum available	[7]
IR Spectroscopy	ATR-IR and KBr-Pellet spectra available	[8][9]
Mass Spectrometry	Molecular Ion (m/z): ~167.06	[2]

Experimental Protocols Synthesis Protocol (Proposed)

While a specific protocol for **2-Amino-3-methoxybenzoic acid** is not readily available in the cited literature, a common and effective method for synthesizing aminobenzoic acids is through the catalytic hydrogenation of the corresponding nitrobenzoic acid. The following protocol is adapted from the synthesis of the isomeric compound, 2-amino-5-methoxybenzoic acid, and represents a highly plausible route.[10]

Reaction: Reduction of 3-Methoxy-2-nitrobenzoic acid.





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Materials:

- 3-Methoxy-2-nitrobenzoic acid
- Palladium on carbon (10% Pd/C)
- Tetrahydrofuran (THF), anhydrous
- Hydrogen (H2) gas supply (e.g., balloon)
- · Celite or a similar filter aid



- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve the starting material, 3-Methoxy-2-nitrobenzoic acid, in anhydrous THF.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
- Stir the mixture vigorously at room temperature for approximately 18 hours.
- Monitor the reaction completion using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
- Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with a small amount of THF to recover any residual product.
- Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product.
- The resulting solid, 2-Amino-3-methoxybenzoic acid, can be further purified by recrystallization if necessary.

Analytical Methodology

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection, is the standard method for the separation, identification, and quantification of **2-Amino-3-methoxybenzoic acid** in complex biological samples like plasma, urine, or tissue extracts.[1]



Typical LC-MS Parameters:

- Column: A reversed-phase column (e.g., C18) is typically used for separation.[11]
- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (containing an acid modifier like formic acid) and an organic solvent (like acetonitrile or methanol).[11]
- Detection: Mass spectrometry in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.[1]

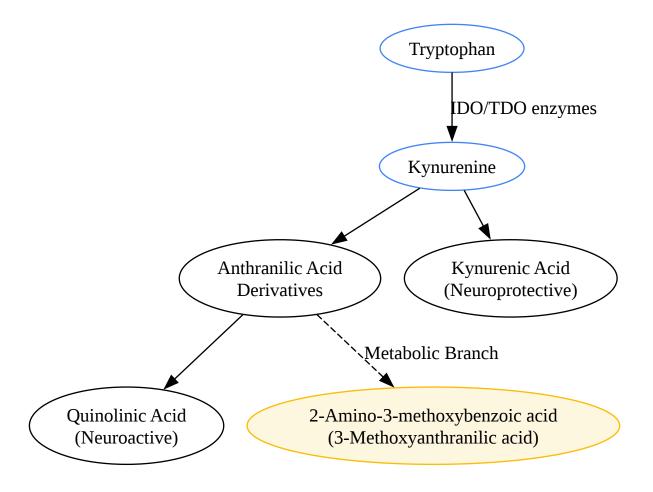
Applications and Biological Role Chemical Synthesis Intermediate

2-Amino-3-methoxybenzoic acid is a valuable building block in organic synthesis. It is used in the preparation of more complex molecules, including pharmacologically active compounds. For instance, it serves as a precursor in the synthesis of certain inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential as antitumor agents. It is also utilized in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Mammalian Metabolism

2-Amino-3-methoxybenzoic acid (as 3-methoxyanthranilic acid) is recognized as a mammalian metabolite of kynurenine.[2] The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan.[8] Metabolites in this pathway, including anthranilic acid derivatives, are known to be redox-active and can play roles in regulating oxidative stress and immune responses.[8] While the precise role of the 3-methoxy derivative is less characterized than its hydroxylated counterpart (3-hydroxyanthranilic acid), its presence points to its involvement in the complex network of tryptophan metabolism.[1][6][7][8]





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